molecular formula C6H4BrFO2 B106993 5-Bromo-3-fluorobenzene-1,2-diol CAS No. 876861-29-9

5-Bromo-3-fluorobenzene-1,2-diol

Cat. No.: B106993
CAS No.: 876861-29-9
M. Wt: 207 g/mol
InChI Key: NTMLYGHAJRXVMB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorobenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrFO2 and its molecular weight is 207 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Studies

  • Electrochemical Fluorination of Aromatic Compounds : Research by Horio et al. (1996) focused on the mechanism of formation of fluorinated compounds like 1,4-difluorobenzene during the electrolysis of halobenzenes. This study provides insights into the electrochemical behaviors of compounds similar to 5-Bromo-3-fluorobenzene-1,2-diol (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).

Organic Synthesis

  • Methods for Synthesizing 1,2-Dibromobenzenes : Diemer et al. (2011) describe methods to synthesize various dibromobenzene derivatives, which are valuable for organic transformations. This is relevant for understanding the synthesis pathways that might involve this compound (V. Diemer, F. Leroux, F. Colobert, 2011).

Organometallic Chemistry

  • Use in Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting how fluorination affects their interaction with metal centers. This can be directly related to the behavior of this compound in similar contexts (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Photochemical Studies

Catalysis and Synthesis

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

5-bromo-3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLYGHAJRXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468877
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876861-29-9
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) was added at room temperature, and a 6% hydrogen peroxide solution (225 mL) was added dropwise over five minutes at room temperature. After the reaction mixture was stirred at room temperature for two hours, a saturated aqueous solution of sodium thiosulfate (150 mL) was added thereto at room temperature. The mixture was extracted three times with ethyl acetate (450 mL), the organic layer was washed sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline, dried over anhydrous magnesium sulfate, and filtered through silica gel. The solvent was distilled off from the resultant filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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